HIF-1 inhibitor-1

Description

Overview of Hypoxia-Inducible Factor (HIF) Family Structure and Function

The HIF transcription factors are heterodimeric proteins, meaning they are composed of two different subunits: an oxygen-sensitive alpha (α) subunit and a constitutively expressed beta (β) subunit. nih.govwikipedia.org There are three known HIF-α isoforms (HIF-1α, HIF-2α, and HIF-3α) and two HIF-β isoforms, also known as Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). wikipedia.orgnih.gov The most extensively studied of these is HIF-1. mdpi.com

HIF-1α and HIF-1β Subunit Composition and Characteristics

The HIF-1α and HIF-1β subunits belong to the basic helix-loop-helix (bHLH) Per-ARNT-Sim (PAS) family of transcription factors. wikipedia.orgpnas.org Both subunits possess a bHLH domain at their N-terminus, which is essential for binding to DNA, and a central PAS domain that facilitates the dimerization of the α and β subunits. nih.govwikipedia.orgmdpi.com

The HIF-1α subunit is the regulatory component of the HIF-1 complex, and its stability and activity are tightly controlled by the cellular oxygen concentration. mdpi.com It contains an oxygen-dependent degradation domain (ODDD) and two transactivation domains (TADs), an N-terminal TAD (N-TAD) and a C-terminal TAD (C-TAD), which are crucial for regulating its stability and transcriptional activity. nih.govmdpi.commdpi.com In contrast, the HIF-1β subunit is constitutively expressed and is not directly regulated by oxygen levels. mdpi.com

Table 1: Key Characteristics of HIF-1 Subunits

| Subunit | Key Domains | Regulation | Primary Function |

| HIF-1α | bHLH, PAS, ODDD, N-TAD, C-TAD | Oxygen-dependent | Senses oxygen levels and initiates the hypoxic response. mdpi.com |

| HIF-1β (ARNT) | bHLH, PAS | Constitutively expressed | Dimerizes with HIF-1α to form the active transcription factor. pnas.orgmdpi.com |

HIF-1 Dimerization and Hypoxia Response Element (HRE) Binding

Under hypoxic conditions, HIF-1α protein levels rapidly increase. pnas.org The stabilized HIF-1α subunit translocates to the nucleus where it dimerizes with its partner, HIF-1β. ki.senih.gov This dimerization is a critical step that enables the HIF-1 complex to recognize and bind to specific DNA sequences known as hypoxia response elements (HREs). pnas.orgnih.gov

HREs are located in the promoter or enhancer regions of HIF-1 target genes and typically contain the core sequence 5'-RCGTG-3' (where R is either adenine (B156593) or guanine). wikipedia.orgmdpi.com The binding of the HIF-1 heterodimer to the HRE is mediated primarily through the bHLH domains of both the α and β subunits. mdpi.com This interaction is a prerequisite for the subsequent activation of gene transcription.

Transcriptional Activation of Target Genes

Once bound to the HRE, the HIF-1 complex recruits transcriptional co-activators, most notably the CREB-binding protein (CBP) and p300. mdpi.commdpi.com These co-activators are essential for initiating the transcription of target genes. mdpi.com The interaction between HIF-1α and these co-activators is primarily mediated by the C-TAD of HIF-1α. nih.govmdpi.com

The activation of these target genes leads to a coordinated cellular response to hypoxia, which includes promoting angiogenesis, switching to anaerobic metabolism (glycolysis), and enhancing cell survival. nih.govresearchgate.net For instance, HIF-1 is known to directly upregulate the expression of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. nih.gov

Cellular and Molecular Mechanisms of Hypoxia Sensing and HIF-1 Activation

The cellular response to hypoxia is primarily governed by the intricate regulation of HIF-1α protein stability. This process involves a sophisticated oxygen-sensing mechanism that ensures HIF-1α is rapidly degraded under normal oxygen conditions (normoxia) and stabilized under hypoxic conditions.

Oxygen-Dependent Regulation of HIF-1α Protein Stability

In the presence of sufficient oxygen, the HIF-1α subunit is continuously synthesized but is also rapidly targeted for degradation. pnas.org This rapid turnover prevents the accumulation of HIF-1α and the inappropriate activation of the hypoxic response. The key to this regulation lies in post-translational modifications of the HIF-1α protein.

Central to the oxygen-sensing mechanism are a family of enzymes known as prolyl hydroxylase domain (PHD) proteins, which act as cellular oxygen sensors. researchgate.netdovepress.com These enzymes, particularly PHD2, require molecular oxygen as a co-substrate to function. nih.govahajournals.org

Under normoxic conditions, PHDs catalyze the hydroxylation of specific proline residues (Pro-402 and Pro-564 in human HIF-1α) within the ODDD of the HIF-1α subunit. researchgate.netahajournals.orgresearchgate.net This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. capes.gov.brahajournals.org The VHL complex then binds to the hydroxylated HIF-1α, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. dovepress.comresearchgate.net

When oxygen levels are low, the activity of the PHDs is inhibited due to the lack of their essential co-substrate. researchgate.netdovepress.com As a result, HIF-1α is not hydroxylated, escapes recognition by the VHL complex, and is therefore protected from proteasomal degradation. medsci.orgahajournals.org This allows HIF-1α to accumulate, translocate to the nucleus, and initiate the transcriptional program that helps the cell adapt to the hypoxic environment. nih.gov Another layer of regulation involves the Factor Inhibiting HIF-1 (FIH-1), an asparaginyl hydroxylase that, under normoxia, hydroxylates an asparagine residue in the C-TAD of HIF-1α, blocking its interaction with transcriptional co-activators. nih.govpnas.org In hypoxia, FIH-1 is also inactive, allowing for the recruitment of co-activators and full transcriptional activation. mdpi.com

Table 2: Key Proteins in HIF-1α Regulation

| Protein | Family | Function in Normoxia | Function in Hypoxia |

| PHD2 | Dioxygenase | Hydroxylates HIF-1α, marking it for degradation. researchgate.netahajournals.org | Inactive, allowing HIF-1α to stabilize. dovepress.com |

| VHL | E3 Ubiquitin Ligase Component | Binds to hydroxylated HIF-1α, leading to its ubiquitination. capes.gov.brahajournals.org | Does not bind to unhydroxylated HIF-1α. researchgate.net |

| FIH-1 | Asparaginyl Hydroxylase | Hydroxylates HIF-1α C-TAD, inhibiting co-activator binding. nih.govpnas.org | Inactive, permitting co-activator recruitment. mdpi.com |

Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Complex and Proteasomal Degradation

The primary mechanism for controlling HIF-1α levels under normoxic conditions involves the Von Hippel-Lindau (VHL) tumor suppressor protein, which functions as the substrate recognition component of an E3 ubiquitin ligase complex. uniprot.orgnih.govsdbonline.orghanlaboratory.com This process is exquisitely sensitive to oxygen levels.

In the presence of sufficient oxygen, specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-1α are hydroxylated by a family of enzymes called prolyl hydroxylase domain proteins (PHDs). researchgate.netmdpi.com This hydroxylation event creates a binding site on HIF-1α that is recognized by the VHL protein. sdbonline.orgpnas.org

Once bound, the VHL complex, which also includes Elongin B, Elongin C, and Cullin 2, polyubiquitinates HIF-1α. researchgate.netuniprot.orgpnas.org This tagging marks the HIF-1α subunit for rapid degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins. sdbonline.orgmdpi.compnas.org This constant degradation ensures that HIF-1α levels remain extremely low when oxygen is plentiful, preventing the activation of hypoxia-response genes. pnas.org Mutations in the VHL gene disrupt this process, leading to the stabilization of HIF-1α even in normoxia, which is a characteristic feature of VHL disease and many sporadic clear cell renal carcinomas. pnas.org

Factor-Inhibiting HIF-1 (FIH-1) and HIF-1α Transcriptional Activity

Beyond the VHL-mediated degradation pathway, a second oxygen-dependent regulatory mechanism fine-tunes the transcriptional power of HIF-1α. This is controlled by an asparaginyl hydroxylase known as Factor-Inhibiting HIF-1 (FIH-1). scbt.commdpi.commdpi.com

Under normoxic conditions, FIH-1 hydroxylates a specific asparagine residue (Asn-803) located in the C-terminal transactivation domain (C-TAD) of HIF-1α. abcam.comscbt.comnih.gov This modification sterically hinders the binding of essential transcriptional co-activators, most notably p300/CBP (CREB-binding protein). abcam.comscbt.commdpi.com Without the recruitment of these co-activators, the HIF-1 heterodimer, even if it assembles and binds to DNA, cannot efficiently initiate transcription of its target genes. abcam.commdpi.com

The activity of FIH-1 is also dependent on oxygen, although it is thought to remain active at lower oxygen concentrations than the PHDs. mdpi.com This creates a graded response to hypoxia, where HIF-1α might be stable but its full transcriptional potential is still restrained until oxygen levels are sufficiently low to inhibit both PHDs and FIH-1. abcam.com FIH-1 also interacts with other signaling molecules, including Notch, suggesting a complex cross-talk between different cellular pathways. nih.govfrontiersin.org

Oxygen-Independent Pathways Regulating HIF-1 Activity

While oxygen levels are the primary determinant of HIF-1α stability, its activity is also modulated by a variety of signaling pathways that are independent of cellular oxygen status. abcam.combenthamdirect.com These pathways are often activated by growth factors, cytokines, or oncogenic mutations and typically lead to increased HIF-1α protein synthesis or enhanced stability. mdpi.comfrontiersin.org

Phosphatidylinositol-3-Kinase (PI3K)/Akt/Mammalian Target of Sirolimus (mTOR) Pathway

The PI3K/Akt/mTOR signaling cascade is a major pathway that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. frontiersin.orgunil.ch This pathway can significantly increase HIF-1α levels even in the presence of normal oxygen levels. frontiersin.orgmdpi.com

Activation of this pathway, often by growth factors, leads to the activation of mTOR. benthamdirect.comunil.ch mTOR, in turn, phosphorylates downstream targets like the p70 ribosomal S6 kinase (p70S6K), which enhances the translation of specific mRNAs, including that of HIF-1α. unil.chresearchgate.net Therefore, even as the VHL-mediated degradation machinery remains active, the increased rate of HIF-1α protein synthesis leads to a net accumulation of the protein, allowing it to drive transcription. researchgate.netmdpi.com Some studies also suggest that Akt can inactivate Glycogen (B147801) Synthase Kinase 3β (GSK3β), a kinase that can promote HIF-1α degradation in a VHL-independent manner, further contributing to its stabilization. unil.chmdpi.com

Extracellular Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Pathway

The ERK/MAPK pathway, another key signaling route activated by growth factors and oncogenic mutations (like in the Ras family), also contributes to the oxygen-independent regulation of HIF-1. mdpi.comresearchgate.netbmbreports.org The activation of ERK1/2 can enhance HIF-1 signaling through multiple mechanisms.

Firstly, activated ERK can increase the translation of HIF-1α mRNA into protein by phosphorylating and activating translational machinery proteins. researchgate.net Secondly, ERK1/2 has been shown to phosphorylate HIF-1α, which can promote its nuclear localization and enhance its transcriptional activity by promoting its interaction with coactivators like p300. researchgate.netmdpi.comresearchgate.net The ERK pathway can also enhance the effect of HIF-1 in promoting the expression of key genes like Vascular Endothelial Growth Factor (VEGF). frontiersin.org

Protein Kinase C (PKC) Pathway

The Protein Kinase C (PKC) family of enzymes has been identified as another regulator of HIF-1 activity. abcam.comnih.gov Various PKC isoforms can influence HIF-1α in different ways. For instance, some studies have shown that PKC can increase the transcription of the HIF-1α gene and enhance its protein stability. nih.govjst.go.jp

Specifically, certain isoforms like PKCδ have been implicated in increasing HIF-1α stability under hypoxia, while PKCα appears to control HIF-1α translation via the Akt-mTOR pathway. nih.gov The activation of PKC can lead to increased HIF-1α protein levels and subsequent translocation to the nucleus, thereby boosting its transcriptional activity. nih.gov

Myc and Notch Signaling Pathways

The HIF-1 pathway engages in significant crosstalk with other major signaling networks, including those driven by the oncogene Myc and the developmental regulator Notch.

The relationship between HIF-1 and Myc is complex and appears to be reciprocal. Under some conditions, HIF-1 can suppress Myc activity by inducing the expression of MXI1, a competitive inhibitor of Myc. mdpi.com Conversely, Myc is a critical downstream target of Notch signaling. iiarjournals.org

The interaction between HIF-1 and Notch is also multifaceted. Hypoxia can activate Notch signaling, which in some contexts, maintains an undifferentiated cell state. nih.gov Studies have shown that HIF-1α can directly bind to the activated form of Notch1 (Notch Intracellular Domain, NICD), leading to its stabilization and enhanced Notch signaling. iiarjournals.orgiiarjournals.org Conversely, Notch signaling can also regulate HIF-1α. spandidos-publications.com Furthermore, both HIF-1α and Notch are substrates for the enzyme FIH-1, creating a competitive interaction that can modulate the activity of both pathways. nih.govfrontiersin.org This intricate crosstalk highlights how the cellular response to hypoxia is integrated with other fundamental pathways controlling cell fate, proliferation, and differentiation.

Interactive Data Tables

Table 1: Key Proteins in HIF-1 Regulation

This table summarizes the primary function of key proteins involved in the HIF-1 signaling pathway as discussed in the article.

| Protein/Complex | Primary Function in HIF-1 Pathway | Regulatory Effect on HIF-1 |

|---|---|---|

| HIF-1α | Oxygen-sensitive subunit; binds to HREs | Core component (activator) |

| HIF-1β (ARNT) | Constitutively expressed subunit; dimerizes with HIF-1α | Core component (activator) |

| Prolyl Hydroxylases (PHDs) | Hydroxylate HIF-1α proline residues in normoxia | Negative Regulator |

| Von Hippel-Lindau (VHL) Complex | Recognizes hydroxylated HIF-1α and targets it for degradation | Negative Regulator |

| Factor-Inhibiting HIF-1 (FIH-1) | Hydroxylates HIF-1α asparagine residue in normoxia | Negative Regulator |

| p300/CBP | Transcriptional co-activator | Positive Regulator |

Table 2: Oxygen-Independent Signaling Pathways Affecting HIF-1

This table outlines the primary mechanisms by which major signaling pathways regulate HIF-1 activity, independent of ambient oxygen levels.

| Pathway | Primary Effect on HIF-1α | Key Mediators |

|---|---|---|

| PI3K/Akt/mTOR | Increases protein translation | mTOR, p70S6K |

| ERK/MAPK | Increases protein translation and enhances transcriptional activity | ERK1/2 |

| Protein Kinase C (PKC) | Increases transcription and protein stability | PKC isoforms (e.g., PKCα, PKCδ) |

| Myc & Notch | Complex crosstalk affecting stability and activity | Myc, Notch Intracellular Domain (NICD) |

List of Compounds Mentioned

Akt (Protein Kinase B)

Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT)

Cullin 2

Elongin B

Elongin C

ERK1/2 (Extracellular signal-Regulated Kinases)

Factor-Inhibiting HIF-1 (FIH-1)

Glycogen Synthase Kinase 3β (GSK3β)

HIF-1α (Hypoxia-Inducible Factor-1 alpha)

HIF-1β (Hypoxia-Inducible Factor-1 beta)

Mammalian Target of Sirolimus (mTOR)

MAX Interactor 1 (MXI1)

Myc

Notch1

p300/CBP (CREB-binding protein)

p70 ribosomal S6 kinase (p70S6K)

Phosphatidylinositol-3-Kinase (PI3K)

Prolyl Hydroxylase Domain proteins (PHDs)

Protein Kinase C (PKC)

Von Hippel-Lindau protein (VHL)

NF-κB Signaling Pathway

The relationship between Hypoxia-Inducible Factor-1 (HIF-1) and Nuclear Factor-kappa B (NF-κB) is a complex and intricate crosstalk, crucial in pathological conditions like cancer and inflammation. mdpi.com This interaction is bidirectional, with each transcription factor influencing the other's activity. NF-κB has been identified as a direct modulator of HIF-1α expression. nih.govnih.gov The promoter region of the HIF-1α gene contains a consensus site for NF-κB, allowing NF-κB subunits p50 and p65 (RelA) to bind and enhance its transcription. oncotarget.comportlandpress.com This mechanism links inflammatory pathways directly to the hypoxia-response pathway. portlandpress.com The activation of NF-κB can be triggered by hypoxia itself, often in a manner dependent on IKKβ, creating a feed-forward loop where hypoxia activates NF-κB, which in turn amplifies the HIF-1 response. nih.govmdpi.com

Conversely, HIF-1α can also regulate NF-κB activity, often acting as a restraining force on its transcriptional activity under inflammatory conditions. nih.govbiologists.com This suggests a negative feedback mechanism that may help control the extent of the inflammatory response. nih.gov The interplay is further complicated by the fact that both HIF-1 and NF-κB share common target genes, such as those encoding for Interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and matrix metalloproteinase 9 (MMP9), which are involved in processes like inflammation, angiogenesis, and tumorigenesis. mdpi.com This cooperative or sometimes antagonistic relationship is highly context-dependent, varying with cell type and the specific stimuli present. mdpi.comnih.gov For instance, in neutrophils, HIF-1α activation under hypoxia can drive NF-κB activity to enhance cell survival, while in other contexts, HIF-1α restricts NF-κB-dependent gene expression to control innate immunity signals. nih.govbiologists.com

Heat Shock Protein 90 (HSP90) Regulation

Heat Shock Protein 90 (HSP90) is a critical molecular chaperone that plays a significant role in the post-translational regulation of HIF-1α stability. plos.orgplos.org HSP90 binds directly to the HIF-1α subunit, a process essential for its proper folding, maturation, and protection from degradation. plos.orgbiorxiv.org This interaction helps to stabilize HIF-1α even under normoxic conditions and is crucial for its rapid accumulation when oxygen levels fall. plos.org

The chaperone function of HSP90 is part of a dynamic competition that determines the fate of the HIF-1α protein. HSP90 competes with other proteins, such as the Receptor of Activated protein Kinase C (RACK1), which promotes the degradation of HIF-1α through a pathway independent of the von Hippel-Lindau (pVHL) protein. plos.org When HSP90 is bound to HIF-1α, it shields the protein from this VHL-independent degradation machinery. plos.org

Inhibitors of HSP90, such as geldanamycin (B1684428) and its analogue 17-AAG, disrupt the HSP90-HIF-1α complex. biorxiv.orgcellphysiolbiochem.com This dissociation exposes HIF-1α, leading to its subsequent ubiquitination and degradation by the proteasome. plos.orgcellphysiolbiochem.com This demonstrates the essential role of HSP90 in maintaining a pool of HIF-1α that can be rapidly stabilized in response to hypoxic stress, making HSP90 a key regulator of the hypoxic response. biorxiv.orgbiorxiv.org

Regulation by STAT3 and NF-κB at HIF-1α Gene Locus

The transcriptional activation of the HIF-1α gene is a critical control point regulated by factors other than hypoxia, including the transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB. mdpi.complos.org Both STAT3 and NF-κB can be activated by various stimuli, including cytokines and growth factors, and subsequently bind to the promoter region of the HIF-1α gene to drive its expression. mdpi.comresearchgate.net

NF-κB directly binds to a specific consensus site in the HIF-1α promoter, and this interaction is crucial for mediating the induction of HIF-1α in response to inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α). nih.govportlandpress.com This establishes a direct mechanistic link between inflammation and the HIF-1 pathway. portlandpress.com

Similarly, STAT3 activation, often triggered by cytokines like Interleukin-6 (IL-6), leads to the transcriptional upregulation of HIF-1α. nih.govplos.org Research in human brain pericytes has shown that under conditions of oxygen and glucose deprivation, the transcriptional responses mediated by STAT3 and NF-κB can precede the full activation of HIF-1α-mediated transcription. plos.org STAT3, in particular, appears to regulate angiogenic and metabolic pathways earlier than HIF-1α, suggesting it acts as an initial responder to ischemic stress, with HIF-1α dominating the transcriptional response at later time points. plos.org Furthermore, STAT3 has been shown to not only increase HIF-1α transcription but also to inhibit its VHL-mediated ubiquitination, thereby enhancing its stability. researchgate.net This coordinated regulation by STAT3 and NF-κB ensures that the HIF-1α gene is responsive to a broad range of cellular stresses beyond just low oxygen.

Role of Thioredoxin-1

Thioredoxin-1 (Trx-1) is a small redox-active protein that has emerged as a significant modulator of HIF-1 activity. semanticscholar.orgaacrjournals.org Trx-1 can increase HIF-1α protein levels and enhance its transactivation function, a role that is not strictly dependent on hypoxic conditions. semanticscholar.orgaacrjournals.org Overexpression of Trx-1 in cancer cells has been shown to cause a significant increase in HIF-1α protein under both normoxic and hypoxic conditions. aacrjournals.org

The mechanism by which Trx-1 enhances HIF-1α involves multiple actions. Trx-1 can stimulate the DNA binding and transcriptional activity of HIF-1. semanticscholar.org It has been proposed that Trx-1 stabilizes the HIF-1α protein by promoting the dissociation of the pVHL, thereby preventing the ubiquitination and subsequent proteasomal degradation of HIF-1α. ahajournals.org Furthermore, Trx-1 appears to affect the synthesis rate of the HIF-1α protein. uni-frankfurt.de Studies have shown that Trx-1 can activate the Akt/p70S6K/eIF-4E signaling pathway, which controls cap-dependent translation, thus facilitating the synthesis of HIF-1α protein. uni-frankfurt.de

In contrast, the mitochondrial isoform, Thioredoxin-2, has an opposing effect, attenuating the accumulation of HIF-1α under hypoxia. uni-frankfurt.de The stimulatory role of cytosolic Trx-1 on HIF-1α leads to increased production of HIF-1 target genes like Vascular Endothelial Growth Factor (VEGF), thereby promoting processes such as tumor angiogenesis. aacrjournals.orgaacrjournals.org

Physiological and Pathological Roles of HIF-1

Cellular Adaptation to Hypoxia

HIF-1 is a master transcriptional regulator essential for cellular adaptation and survival in low-oxygen environments. nih.govmdpi.com When cells experience hypoxia, stabilized HIF-1α moves to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of dozens of target genes. nih.govtandfonline.com This initiates a broad transcriptional program aimed at restoring oxygen homeostasis.

Key adaptive processes regulated by HIF-1 include:

Angiogenesis : HIF-1 is a potent inducer of angiogenesis, the formation of new blood vessels. It directly activates the transcription of the gene for Vascular Endothelial Growth Factor (VEGF), a major signaling protein that stimulates the migration and proliferation of endothelial cells to form new vessels and improve oxygen delivery to hypoxic tissues. nih.govmdpi.com

Metabolic Reprogramming : HIF-1 orchestrates a metabolic switch from oxygen-dependent oxidative phosphorylation to anaerobic glycolysis for ATP production. nih.gov It achieves this by upregulating the expression of glucose transporters (like GLUT1) and nearly all enzymes of the glycolytic pathway. nih.govmdpi.com Simultaneously, HIF-1 decreases mitochondrial oxygen consumption by activating pyruvate (B1213749) dehydrogenase kinase I, which shunts pyruvate away from the citric acid cycle. nih.gov

Erythropoiesis : HIF-1 was first discovered for its role in inducing the expression of erythropoietin (EPO) in the kidney and liver, a hormone that stimulates the production of red blood cells to increase the oxygen-carrying capacity of the blood. ijstemcell.com

These coordinated responses are vital not only for transient adaptation to low oxygen but also for normal physiological processes, such as embryonic development, where HIF-1 is crucial for vascular system formation. nih.gov

Involvement in Disease Pathogenesis

While essential for physiological adaptation, the HIF-1 signaling pathway is also a key player in the pathophysiology of many major human diseases, including cancer, ischemia, and chronic inflammation. frontiersin.orgresearchgate.net

Cancer : Hypoxia is a common feature of solid tumors, and the activation of HIF-1 is critical for tumor progression. By promoting angiogenesis, HIF-1 facilitates the delivery of nutrients to the growing tumor. tandfonline.com The HIF-1-mediated switch to glycolysis (the Warburg effect) allows cancer cells to continue producing energy and biosynthetic precursors in a hypoxic microenvironment. tandfonline.com Furthermore, HIF-1 is implicated in tumor metastasis, invasion, and resistance to therapy, and its overexpression often correlates with poor patient prognosis. plos.org

Ischemic Diseases : In conditions like myocardial ischemia (heart attack) and cerebral ischemia (stroke), HIF-1 activation is a double-edged sword. researchgate.net It can initiate adaptive responses like angiogenesis that may help reperfuse damaged tissue. springermedicine.com However, dysregulated or prolonged HIF-1α activation can also contribute to neuronal damage, cell death, and inflammation, potentially exacerbating the injury. springermedicine.commdpi.com

Inflammatory and Autoimmune Diseases : HIF-1α is deeply involved in the function of immune cells and the inflammatory process. frontiersin.org It is expressed in macrophages, neutrophils, and lymphocytes, where it regulates their metabolic state, proliferation, and cytokine secretion. frontiersin.org In chronic inflammatory and autoimmune diseases, HIF-1α can drive the production of pro-inflammatory cytokines and promote tissue damage. portlandpress.comfrontiersin.org

Other Pathologies : Dysregulation of HIF-1 signaling is also implicated in pulmonary hypertension, diabetic complications like retinopathy, and neurodegenerative diseases such as Alzheimer's, where it can influence inflammation and metabolism. researchgate.netmdpi.comspringermedizin.de

Compound Index Table

Tumorigenesis and Cancer Progression

A hypoxic microenvironment is a hallmark of most solid tumors, resulting from rapid cancer cell proliferation that outpaces the development of an adequate blood supply. nih.govum.es In this setting, the stabilization and overexpression of HIF-1α is a common feature, contributing significantly to the malignant progression of tumors and often correlating with a poor prognosis. nih.govum.es

HIF-1 drives tumor progression through multiple mechanisms:

Angiogenesis: HIF-1 is a master regulator of angiogenesis, primarily through the transcriptional activation of Vascular Endothelial Growth Factor (VEGF). nih.govmdpi.com VEGF stimulates the migration and proliferation of endothelial cells, leading to the formation of new blood vessels that supply the tumor with oxygen and nutrients, facilitating its growth. nih.gov Other pro-angiogenic factors regulated by HIF-1 include angiopoietins (ANGPT) and platelet-derived growth factor B (PDGF-B). tandfonline.com

Metabolic Reprogramming: HIF-1 orchestrates the "Warburg effect," a metabolic shift in cancer cells towards anaerobic glycolysis, even in the presence of oxygen. tandfonline.com It achieves this by upregulating genes encoding glucose transporters (like GLUT1) and glycolytic enzymes. tandfonline.commdpi.com This metabolic adaptation allows cancer cells to produce energy and biosynthetic precursors necessary for rapid proliferation in a low-oxygen environment. tandfonline.com

Cell Proliferation and Survival: HIF-1 can promote cancer cell proliferation by inducing the expression of growth factors like Transforming Growth Factor-β (TGF-β) and Insulin-like Growth Factor 2 (IGF2), as well as their receptors. mdpi.com It also contributes to cell survival by regulating genes involved in apoptosis and managing intracellular pH. mdpi.commdpi.com

Invasion and Metastasis: The spread of cancer to distant sites is a major cause of mortality. HIF-1 facilitates this process by controlling genes involved in the degradation and remodeling of the extracellular matrix, such as matrix metalloproteinases (MMPs) and lysyl oxidase (LOX). tandfonline.com This allows cancer cells to invade surrounding tissues and enter the bloodstream.

Given its central role in cancer biology, inhibiting HIF-1 activity has emerged as a promising therapeutic strategy. tandfonline.comnih.gov HIF-1 inhibitors can disrupt these tumor-promoting processes by various mechanisms, including inhibiting HIF-1α synthesis, promoting its degradation, or blocking its transcriptional activity. mdpi.comnih.gov

Vascular Remodeling

Vascular remodeling refers to alterations in the structure of blood vessels and is a key process in both physiological and pathological conditions. HIF-1 plays a significant role in this process, particularly in the context of hypoxic diseases like pulmonary hypertension. atsjournals.orgmedsci.org

Chronic hypoxia, as seen in certain lung diseases, can lead to sustained pulmonary vasoconstriction and hypoxic pulmonary vascular remodeling (HPVR). medsci.org This remodeling involves the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), leading to a thickening of the arterial walls, increased pulmonary vascular resistance, and ultimately, pulmonary hypertension. atsjournals.orgmedsci.org

Studies have demonstrated that HIF-1α activation in smooth muscle cells is a key driver of this pathological remodeling. atsjournals.orgersnet.org HIF-1α promotes the proliferation of PASMCs and the expression of factors like VEGF, which contributes to the structural changes in the pulmonary vasculature. medsci.org Furthermore, research in mouse models has shown that deleting HIF-1α specifically in smooth muscle cells can attenuate the development of hypoxic pulmonary hypertension and vascular remodeling. atsjournals.orgersnet.org

In the context of systemic vascular diseases, such as atherosclerosis and restenosis after arterial injury, HIF-1 is also implicated. ahajournals.orgoup.com Following an injury to a blood vessel, the immune response and subsequent hypoxia in the vessel wall can activate HIF-1. ahajournals.org Macrophage-specific HIF-1α has been shown to promote neointimal thickening and vascular remodeling after arterial injury by releasing inflammatory cytokines. ahajournals.org Inhibiting HIF-1 has been shown to prevent post-injury carotid artery remodeling in animal models, suggesting its potential as a therapeutic target for preventing vascular stenosis. oup.com

Inflammation

HIF-1α is a crucial regulator of the inflammatory response, linking hypoxia to immune cell function. mdpi.comfrontiersin.org It is expressed in various immune cells, including macrophages, neutrophils, and T cells, where it controls their metabolism, survival, and inflammatory functions. frontiersin.orgnih.gov

The relationship between HIF-1 and inflammation is complex and bidirectional. Inflammatory conditions can create a hypoxic microenvironment that stabilizes HIF-1α. nih.gov In turn, HIF-1α activation can drive the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8, thereby amplifying the inflammatory cascade. medsci.orgmdpi.com

Key roles of HIF-1 in inflammation include:

Myeloid Cell Function: HIF-1 is essential for the function of myeloid cells like macrophages and neutrophils. It enables their migration to sites of injury, their ability to engulf and kill pathogens, and their production of inflammatory mediators. nih.govnih.gov

T-Cell Regulation: HIF-1α is stabilized in activated T cells and influences their differentiation and function. nih.gov

Chronic Inflammatory Diseases: HIF-1 has been implicated in the pathogenesis of chronic inflammatory diseases. For example, in psoriasis, the inflammatory cytokine IL-17 triggers HIF-1α activation in skin cells. This leads to metabolic changes that fuel further inflammation. Blocking HIF-1α with an experimental drug, BAY-87-2243, was shown to resolve inflammatory skin lesions in mouse models of psoriasis. In inflammatory bowel disease, HIF-1 activation has been shown to have a protective role by reducing the severity of inflammation. mdpi.com

Hypoxia/Ischemia-Related Tissue Damage

Ischemia, a condition of restricted blood flow, deprives tissues of oxygen and nutrients, leading to hypoxic cell injury and death. HIF-1 is a central player in the cellular response to ischemia, with a role that can be both protective and detrimental depending on the context and timing. spandidos-publications.comfrontiersin.org

During cerebral ischemia (stroke), for instance, the lack of oxygen activates HIF-1α in the ischemic penumbra (the area surrounding the core ischemic region). nih.gov HIF-1's role here is multifaceted:

Neuroprotection: In the sub-acute phase, HIF-1 can be neuroprotective. It promotes adaptation and survival by upregulating genes involved in angiogenesis (like VEGF) and anaerobic metabolism. spandidos-publications.comnih.govakjournals.com This helps restore blood flow and provides an alternative energy source for struggling neurons. spandidos-publications.comakjournals.com Ischemic preconditioning, where a mild ischemic episode protects against a subsequent, more severe one, is thought to be mediated in part by HIF-1α activation. nih.gov

Neurotoxicity: Conversely, in the acute phase of severe ischemia, HIF-1α accumulation can promote cell death and apoptosis. spandidos-publications.comfrontiersin.org It can mediate delayed neuronal death through pathways involving p53 and the NLRP3 inflammasome, which promotes inflammation and cell death. spandidos-publications.comnih.gov

Similarly, in myocardial ischemia (heart attack), HIF-1 can protect cardiac tissue from damage by promoting angiogenesis and increasing oxygen supply to the affected area. nih.govakjournals.com However, its role can be complex and context-dependent.

The dual nature of HIF-1's function in ischemic injury highlights the complexity of targeting this pathway. While inhibiting HIF-1 might be beneficial in the immediate aftermath of a severe ischemic event to prevent cell death, activating it could be advantageous in the long term to promote tissue repair and recovery through angiogenesis. nih.govspandidos-publications.com

Data Tables

Table 1: Mechanisms of Action of Selected HIF-1 Inhibitors

| Compound Name | Mechanism of Action | Reference |

| Echinomycin (B1671085) | Blocks the binding of HIF-1α to the Hypoxia-Response Element (HRE) on DNA. nih.govsci-hub.se | nih.govsci-hub.se |

| Topotecan | Inhibits HIF-1α protein synthesis by blocking its translation. oncotarget.comnih.gov | oncotarget.comnih.gov |

| Chetomin | Blocks the formation of the active HIF-1 transcription complex by hindering the interaction between HIF-1α and the coactivator p300. nih.gov | nih.gov |

| YC-1 | Inhibits HIF-1α expression, thereby blocking the hypoxia signaling pathway. nih.gov | nih.gov |

| IDF-11774 | Reduces HIF-1α accumulation under hypoxic conditions. mdpi.comsci-hub.se | mdpi.comsci-hub.se |

| BAY-87-2243 | Experimental drug that blocks the action of HIF-1α. |

Table 2: HIF-1 Target Genes in Pathophysiology

| Pathological Process | Key HIF-1 Target Genes | Function of Gene Products | Reference |

| Tumorigenesis | VEGF, PDGF-B, ANGPT | Promotes new blood vessel formation (Angiogenesis). tandfonline.com | tandfonline.com |

| GLUT1, PKM2 | Facilitates glucose uptake and anaerobic glycolysis. tandfonline.commdpi.com | tandfonline.commdpi.com | |

| MMPs, LOX | Degrades and remodels the extracellular matrix for invasion. tandfonline.com | tandfonline.com | |

| Vascular Remodeling | VEGF, Endothelin-1 | Promotes smooth muscle cell proliferation and vasoconstriction. atsjournals.orgmedsci.orgersnet.org | atsjournals.orgmedsci.orgersnet.org |

| Inflammation | TNF-α, IL-1β, IL-6 | Pro-inflammatory cytokines that amplify the inflammatory response. medsci.orgmdpi.com | medsci.orgmdpi.com |

| Ischemic Injury | EPO, VEGF | Stimulates red blood cell production and angiogenesis to improve oxygen delivery. spandidos-publications.comakjournals.com | spandidos-publications.comakjournals.com |

Compound Names Mentioned in this Article

2-methoxyestradiol (B1684026) (2ME2)

AAL993

AG1478

Artepillin C

Baccharin

BAY-87-2243

Bevacizumab

Bortezomib

Camptothecin

Carfilzomib

Chetomin

Cycloheximide

Cyclosporine

Daunorubicin

Dimethyl-bisphenol A

Dimethyloxaloylglycine (DMOG)

Echinomycin

EF-24

Ethacrynic acid

Eudistidine A

EZN-2208

EZN-2968

GL331

Herboxidiene

IDF-11774

Irinotecan

LC478

LW1564

LW6

LY294002

Manassantin A

Manassantin B

Melatonin

Menadione

Mitoxantrone

MO-460

Mycophenolate mofetil

N-butyryl-5-methoxytryptamine (NB-5-MT)

Niclosamide

PI-103

Picroliv

Piperazinone

Topotecan

Wortmannin

YC-1

Structure

3D Structure

Properties

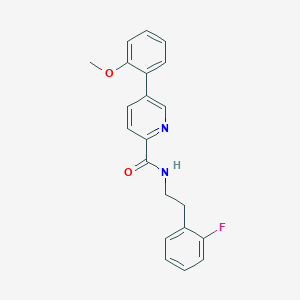

IUPAC Name |

N-[2-(2-fluorophenyl)ethyl]-5-(2-methoxyphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c1-26-20-9-5-3-7-17(20)16-10-11-19(24-14-16)21(25)23-13-12-15-6-2-4-8-18(15)22/h2-11,14H,12-13H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEJSNMITKBPGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(C=C2)C(=O)NCCC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disruption of Hif 1α Protein Stability and Accumulation

Promotion of HIF-1α Degradation (e.g., Proteasomal Pathway)

The primary route for HIF-1α degradation is the ubiquitin-proteasome system. embopress.orgnih.gov In the presence of oxygen, specific enzymes hydroxylate proline residues on HIF-1α, which is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. uzh.chahajournals.org This complex tags HIF-1α with ubiquitin molecules, marking it for destruction by the 26S proteasome. embopress.orguzh.ch

Some inhibitors enhance this degradation process. For example, compounds that promote the interaction between HIF-1α and VHL can accelerate its ubiquitination and subsequent degradation. uzh.ch Additionally, there is evidence for oxygen-independent degradation pathways. For instance, inhibitors of Hsp90, a chaperone protein that helps fold and stabilize HIF-1α, can lead to its misfolding and subsequent degradation. mdpi.com

| Degradation Pathway | Mechanism | Key Proteins Involved | Reference |

| Oxygen-Dependent (26S Proteasome) | Prolyl hydroxylation of HIF-1α allows VHL binding and ubiquitination, leading to proteasomal degradation. uzh.chahajournals.org | PHDs, VHL, Ubiquitin, 26S Proteasome | uzh.chahajournals.org |

| Oxygen-Independent (20S Proteasome) | Under certain stress conditions, oxidized HIF-1α can be degraded by the 20S proteasome without the need for ubiquitination. nih.govfrontiersin.org | 20S Proteasome | nih.govfrontiersin.org |

Inhibition of HIF-1α Hydroxylation (e.g., via Prolyl Hydroxylase Modulation)

While inhibiting prolyl hydroxylases (PHDs) is a strategy to stabilize HIF-1α for therapeutic purposes in conditions like anemia, the modulation of this process is crucial. ahajournals.orgnih.gov Conversely, compounds that could enhance PHD activity would theoretically decrease HIF-1α stability. However, the more common inhibitory approach in this context involves compounds that mimic the hydroxylated state of HIF-1α, thereby promoting its recognition by VHL and subsequent degradation.

It is important to note that many small molecules that inhibit PHDs, such as dimethyloxalylglycine (DMOG), are used experimentally to induce HIF-1α. ahajournals.orgresearchgate.net These are not HIF-1 inhibitors but activators of the pathway. The development of compounds that selectively promote the "degradation" arm of the hydroxylation-dependent pathway remains a complex challenge.

Interference with HIF-1α Protein Refolding

Proper folding of the HIF-1α protein is essential for its stability and function. The molecular chaperone Heat Shock Protein 90 (Hsp90) plays a critical role in this process. mdpi.com Inhibition of Hsp90 activity leads to the misfolding of its client proteins, including HIF-1α, making them susceptible to degradation via the proteasome. mdpi.com Therefore, Hsp90 inhibitors represent an indirect mechanism for reducing HIF-1α levels. Compounds that disrupt the interaction between HIF-1α and Hsp90 prevent the proper conformational maturation of HIF-1α, leading to its destabilization and subsequent destruction. mdpi.com

Modulation of Intracellular Oxygen Tension

The stability of HIF-1α is exquisitely sensitive to the intracellular concentration of molecular oxygen. nih.govmdpi.com The prolyl hydroxylases that mark HIF-1α for degradation use oxygen as a co-substrate. nih.govresearchgate.net Consequently, any intervention that increases the local oxygen concentration within a cell will promote PHD activity and lead to the degradation of HIF-1α. nih.gov

While not a direct inhibitor of the HIF-1α protein itself, strategies that modulate intracellular oxygen tension can effectively suppress the HIF-1 pathway. For instance, certain compounds or nanotechnologies are being explored for their ability to generate oxygen within the hypoxic tumor microenvironment. mdpi.com By increasing the availability of oxygen, these approaches can reactivate the natural, oxygen-dependent degradation of HIF-1α, thereby inhibiting its downstream effects. This mechanism essentially restores the normoxic regulatory pathway for HIF-1α destruction. nih.govmdpi.com For example, n-propyl gallate has been shown to affect the intracellular oxygen sensing system. portlandpress.com

Interference with HIF-1 Dimerization and Complex Formation

A key step in the activation of the HIF-1 signaling pathway is the formation of the HIF-1α/HIF-1β heterodimer. mdpi.com Disrupting this interaction is a promising approach for the development of specific HIF-1 inhibitors. mdpi.com

Several compounds have been identified that directly interfere with the dimerization of HIF-1α and HIF-1β. scbt.com Acriflavine (B1215748), for instance, is a small molecule that binds to both HIF-1α and HIF-2α, preventing their dimerization with HIF-1β. researchgate.netmedchemexpress.com This inhibition of heterodimerization subsequently blocks the transcriptional activity of HIF-1. researchgate.netpnas.org Studies have shown that Acriflavine can prevent tumor growth and vascularization in preclinical models. researchgate.netpnas.org Another example is the cyclic peptide TAT-cyclo-CLLFVY, which has been shown to disrupt the interaction between HIF-1α and HIF-1β with an IC50 of 1.3 μM. medchemexpress.com

The Per-ARNT-Sim (PAS) domains of both HIF-1α and HIF-1β are crucial for their dimerization. mdpi.com Specifically, the PAS-B domain of HIF-1α has been identified as a target for inhibitors. Acriflavine has been shown to bind directly to the PAS-B domain of HIF-1α and HIF-2α. mdpi.comproteopedia.org Similarly, a cyclic peptide inhibitor, cyclo-CLLFVY, was found to bind to the PAS-B domain of HIF-1α, thereby inhibiting HIF-1 dimerization and its subsequent transcriptional activity. nih.govacs.orgrsc.org This interaction was confirmed to be specific, as the inhibitor did not significantly affect the function of the closely related HIF-2 isoform. nih.govacs.org

Beyond dimerization, the formation of a functional transcription complex is essential for HIF-1 activity. This complex includes the recruitment of co-activators such as p300/CBP. nih.govimrpress.com Some inhibitors function by preventing the association of these crucial co-activators with the HIF-1 heterodimer. Chetomin is a fungal metabolite that disrupts the interaction between HIF-1α and the p300 co-activator. proteopedia.orgnih.gov It achieves this by binding to the CH1 domain of p300, which alters its structure and prevents its interaction with HIF-1α, thereby mitigating hypoxia-inducible transcription. nih.govnih.gov Bortezomib, a proteasome inhibitor, has also been shown to inhibit the recruitment of the p300 coactivator to HIF-1α. mdpi.com

Binding to PAS-B Domain of HIF-1α

Inhibition of HIF-1/DNA Binding

Once the HIF-1 heterodimer is formed and the transcription complex is assembled, it must bind to specific DNA sequences known as Hypoxia Response Elements (HREs) to activate gene transcription. mdpi.comunifi.it

Several small molecules can inhibit HIF-1 activity by directly preventing the binding of the HIF-1 complex to HREs. Echinomycin (B1671085), a quinoxaline (B1680401) antibiotic, is a well-characterized inhibitor that functions through this mechanism. mdpi.comproteopedia.org It intercalates into DNA at specific sequences, thereby blocking the binding of HIF-1 to the HRE in the promoter region of target genes like Vascular Endothelial Growth Factor (VEGF). mdpi.comunifi.itrndsystems.com This inhibition is selective for HIF-1, as Echinomycin does not affect the DNA binding of other transcription factors such as AP-1 or NF-κB at concentrations where it inhibits HIF-1. unifi.itrndsystems.com

Modulation of HIF-1α Transcriptional Activity

Even if the HIF-1 complex successfully binds to DNA, its transcriptional activity can still be modulated. This represents another avenue for HIF-1 inhibition.

Some compounds inhibit HIF-1α transcriptional activity without necessarily preventing its synthesis, stabilization, or DNA binding. Bortezomib, in addition to impeding transcription complex formation, also represses the transcriptional activity of HIF-1α. nih.govspandidos-publications.comresearchgate.net This leads to a decrease in the expression of HIF-1 target genes. nih.gov Interestingly, some studies suggest that Bortezomib's inhibitory effect is specific to HIF-1 and does not affect the transcriptional activity of HIF-2. spandidos-publications.com Topotecan, a topoisomerase inhibitor, has also been shown to block the transcriptional activity of HIF-1α. proteopedia.org Furthermore, the natural product Chetomin inhibits HIF-1 transcriptional activity by disrupting the interaction between HIF-1α and its coactivator p300. researchgate.net

Interference with Coactivator Recruitment (e.g., p300/CBP)

The transcriptional activity of the HIF-1α/HIF-1β heterodimer is critically dependent on the recruitment of coactivator proteins, most notably the CREB-binding protein (CBP) and its paralog, p300. researchgate.net These coactivators are essential for linking the HIF-1 complex to the basal transcriptional machinery and for modifying chromatin structure to facilitate gene expression. researchgate.netpnas.org

Several inhibitors have been identified that function by preventing the association of p300/CBP with HIF-1α. researchgate.net For instance, the natural product chetomin has been shown to disrupt the interaction between HIF-1α and p300, thereby repressing the transcriptional activity of HIF-1α. aacrjournals.org This disruption prevents the formation of a fully active transcription complex. researchgate.net Similarly, the aminocoumarin antibiotic novobiocin (B609625) has been found to directly bind to the C-terminal activation domain (CTAD) of HIF-1α, which in turn blocks the recruitment of p300/CBP. plos.orgresearchgate.net

Another example is YC-1 , which inhibits the recruitment of p300 by HIF-1α under hypoxic conditions through a mechanism dependent on the Factor Inhibiting HIF (FIH). aacrjournals.org FIH hydroxylates an asparagine residue in the C-TAD of HIF-1α, which prevents p300/CBP binding. aacrjournals.orgmdpi.com YC-1 appears to stimulate this FIH-dependent dissociation. aacrjournals.org

| Compound | Mechanism of Action | Reference |

| Chetomin | Disrupts the interaction between HIF-1α and p300. | aacrjournals.org |

| Novobiocin | Directly binds to the C-terminal activation domain (CTAD) of HIF-1α, blocking p300/CBP recruitment. | plos.orgresearchgate.net |

| YC-1 | Stimulates FIH-dependent dissociation of p300 from HIF-1α. | aacrjournals.org |

Blocking C-TAD Interaction with Coactivators

The C-terminal transactivation domain (C-TAD) of HIF-1α is a critical region for the recruitment of coactivators like p300/CBP. plos.orgnih.gov The interaction between the C-TAD of HIF-1α and the cysteine-histidine rich 1 (CH1) domain of p300/CBP is a key step in activating the transcription of hypoxia-inducible genes. plos.orgnih.gov Therefore, blocking this specific interaction is a prime target for HIF-1 inhibition.

Under normal oxygen conditions, the asparaginyl hydroxylase Factor Inhibiting HIF-1 (FIH-1) hydroxylates an asparagine residue (Asn-803) within the C-TAD of HIF-1α. nih.govscispace.com This hydroxylation event sterically hinders the binding of p300/CBP, thus repressing HIF-1α's transcriptional activity. scienceopen.com Some inhibitory strategies aim to mimic or enhance this natural regulatory mechanism.

Compounds like novobiocin have been shown to directly bind to the HIF-1α C-TAD, thereby physically obstructing the interaction with the CH1 domain of p300/CBP. plos.orgresearchgate.net This leads to a reduction in the expression of HIF-1 target genes. plos.org Synthetic α-helix mimetics have also been designed to competitively inhibit the binding of the HIF-1α C-TAD to the CH1 domain of CBP/p300, leading to the downregulation of target genes like VEGF. nih.gov

Modulation of Chromatin Remodeling and Gene Expression Patterns

The expression of HIF-1 target genes is not solely dependent on the presence of the HIF-1α subunit but also on the epigenetic landscape of the target gene promoters. Chromatin remodeling complexes play a crucial role in making the DNA accessible for transcription. mdpi.com HIF-1 inhibitors can indirectly influence gene expression by affecting these chromatin modifiers.

The histone acetyltransferase activity of p300/CBP is a key component of this process. pnas.org By acetylating histones, p300/CBP helps to create a more open chromatin structure, facilitating transcription. pnas.org Inhibitors that block the recruitment of p300/CBP, as discussed previously, consequently prevent these necessary chromatin modifications.

Furthermore, specific chromatin-remodeling enzymes have been implicated in the hypoxic response. For example, the imitation switch (ISWI) chromatin-remodeling complex has been shown to regulate HIF activity. molbiolcell.org Depletion of ISWI can enhance HIF activity, suggesting that ISWI is a negative regulator. molbiolcell.org Conversely, the SWI/SNF chromatin-remodeling complex is required for the full induction of some HIF target genes. mdpi.com The histone demethylase JMJD2C acts as a coactivator for HIF-1 by demethylating H3K9me3 at the hypoxia-response elements (HREs) of target genes, which enhances HIF-1 binding and transactivation. pnas.org

Some long non-coding RNAs (lncRNAs) are also involved in the epigenetic control of HIF-1α expression. For instance, the lncRNA HITT (HIF-1α inhibitor at translation levels) recruits repressive histone methyltransferases to the HIF-1α promoter, thereby decreasing its expression. binasss.sa.cr The modulation of such epigenetic regulators represents another avenue for controlling HIF-1-mediated gene expression.

Inhibition of Upstream HIF-1 Signaling Pathways

Beyond directly targeting the HIF-1 complex, another effective strategy is to inhibit the upstream signaling pathways that regulate the synthesis and stability of the HIF-1α protein. mdpi.com Several key oncogenic pathways converge on HIF-1α, making them attractive targets for therapeutic intervention.

Targeting PI3K/Akt/mTOR Pathway Components

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and it plays a significant role in promoting the synthesis of the HIF-1α protein. spandidos-publications.commdpi.com Activation of this pathway, often through growth factor signaling, leads to increased translation of HIF-1α mRNA. spandidos-publications.commednexus.org

Inhibitors of this pathway have demonstrated the ability to suppress HIF-1α expression. For example, PI3K inhibitors like wortmannin and LY294002 have been shown to suppress the expression of HIF-1α and the transcription of its target genes. spandidos-publications.comnih.gov Similarly, the mTOR inhibitor rapamycin also suppresses HIF-1α expression. spandidos-publications.com These inhibitors work by blocking the signaling cascade that leads to the phosphorylation of downstream effectors like 4E-BP1 and S6K, which are crucial for cap-dependent translation of HIF-1α mRNA. mednexus.org The dual PI3K/mTOR inhibitor NVP-BEZ235 has also been shown to suppress the activation of Akt and the expression of HIF-1α. nih.gov

| Inhibitor | Target | Effect on HIF-1 | Reference |

| Wortmannin | PI3K | Suppresses HIF-1α expression | spandidos-publications.comnih.gov |

| LY294002 | PI3K | Suppresses HIF-1α expression and target gene transcription | spandidos-publications.comnih.govfrontiersin.org |

| Rapamycin | mTOR | Suppresses HIF-1α expression | spandidos-publications.comfrontiersin.org |

| NVP-BEZ235 | PI3K/mTOR | Suppresses Akt activation and HIF-1α expression | nih.gov |

Targeting ERK/MAPK Pathway Components

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that regulates HIF-1α activity. mdpi.com This pathway primarily mediates the transactivation function of HIF-1α. mdpi.com Activation of the ERK/MAPK pathway can lead to the phosphorylation of HIF-1α and its coactivator p300, enhancing the formation and activity of the HIF-1α/p300 transcriptional complex. mdpi.com

Inhibitors of the ERK/MAPK pathway can therefore effectively block HIF-1-mediated gene expression. For instance, the MEK inhibitor PD98059 has been shown to block HIF-1α protein synthesis. oncotarget.com Another MEK inhibitor, selumetinib , reduces HIF-1α protein levels. nih.gov The phytoestrogen celastrol is a potent inhibitor of HIF-1α that can lead to the dephosphorylation of components in both the mTOR and ERK pathways. spandidos-publications.com Research has also shown that ERK can directly interact with and phosphorylate PHD2, a prolyl hydroxylase that targets HIF-1α for degradation. This phosphorylation compromises the interaction between PHD2 and HIF-1α, leading to HIF-1α stabilization. nih.gov

| Inhibitor | Target | Effect on HIF-1 | Reference |

| PD98059 | MEK | Blocks HIF-1α protein synthesis | oncotarget.com |

| Selumetinib | MEK1/2 | Reduces HIF-1α protein levels | nih.gov |

| Celastrol | Upstream of mTOR and ERK | Dephosphorylates mTOR and ERK effectors, inhibiting HIF-1α | spandidos-publications.com |

Inhibition of STAT3 and NF-κB Pathways

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that can directly regulate the transcription of the HIF-1α gene. oncotarget.comdovepress.com In inflammatory conditions, HIF-1α can be induced in an oxygen-independent manner through the action of these transcription factors. nih.gov

Inhibition of STAT3 and NF-κB can, therefore, lead to a decrease in HIF-1α mRNA and protein levels. oncotarget.com For example, STAT3 inhibitors have been observed to reduce both HIF-1α mRNA and protein levels. oncotarget.com Similarly, the NF-κB pathway has been shown to be a direct modulator of HIF-1α expression. nih.gov Conversely, HIF-1α can also influence NF-κB activity, highlighting a complex crosstalk between these pathways. nih.gov Some natural compounds, such as parthenolide , have been shown to suppress HIF-1α signaling and modulate NF-κB. dovepress.com The inhibition of these pathways represents a valid strategy to downregulate HIF-1α expression and its downstream effects. researchgate.net

Cellular and Molecular Effects of Hif 1 Inhibition

Impact on Gene Expression Profiles

HIF-1 is a primary regulator of angiogenesis, the process of forming new blood vessels. It achieves this by controlling the expression of several key pro-angiogenic factors. nih.govnih.gov Consequently, the inhibition of HIF-1 leads to a significant downregulation of these factors, disrupting the angiogenic process.

One of the most critical targets of HIF-1 is Vascular Endothelial Growth Factor (VEGF) . HIF-1 directly binds to the hypoxia-response element (HRE) within the VEGF gene promoter, leading to increased transcription. nih.govmdpi.com HIF-1 inhibition, therefore, results in decreased VEGF expression, which in turn hinders the migration and proliferation of endothelial cells necessary for new vessel formation. nih.gov

Other important angiogenic factors regulated by HIF-1 include:

Placental Growth Factor (PlGF) : Working in conjunction with VEGF, PlGF promotes angiogenesis. mdpi.comahajournals.org

Platelet-Derived Growth Factor-β (PDGF-β) : This factor is involved in the recruitment of pericytes to stabilize newly formed vessels. nih.govmdpi.com

Angiopoietins (ANG) : Specifically, Angiopoietin-2 (ANG-2) is induced by HIF-1 and plays a role in vessel destabilization, a prerequisite for remodeling and new growth. mdpi.comoup.com In contrast, Angiopoietin-4 (ANG-4) has also been shown to be induced by HIF-1 and participates in hypoxia-induced angiogenesis. mdpi.com

Studies have demonstrated that inhibiting HIF-1α can markedly reduce the mRNA levels of VEGF, PlGF, and PDGF-β. oup.com For instance, the HIF-1 inhibitor digoxin (B3395198) has been shown to decrease retinal levels of mRNAs encoding for VEGF, PGF, and PDGFB. oup.com

| Angiogenic Factor | Function in Angiogenesis | Effect of HIF-1 Inhibition | Supporting Evidence |

|---|---|---|---|

| VEGF (Vascular Endothelial Growth Factor) | Stimulates endothelial cell proliferation and migration | Downregulation | nih.govnih.govmdpi.com |

| PlGF (Placental Growth Factor) | Enhances VEGF-driven angiogenesis | Downregulation | mdpi.comahajournals.orgoup.com |

| PDGF-β (Platelet-Derived Growth Factor-β) | Recruits pericytes to stabilize new vessels | Downregulation | nih.govmdpi.comoup.com |

| ANG-2 (Angiopoietin-2) | Promotes vessel destabilization and remodeling | Downregulation | oup.com |

| ANG-4 (Angiopoietin-4) | Participates in hypoxia-induced angiogenesis | Downregulation | mdpi.comahajournals.org |

A key aspect of the cellular response to hypoxia is a metabolic shift towards glycolysis. HIF-1 facilitates this by upregulating the expression of glucose transporters, which increase the uptake of glucose into the cell. The most prominent of these is Glucose Transporter 1 (GLUT-1) . mdpi.com

HIF-1 directly activates the transcription of the SLC2A1 gene, which encodes GLUT-1. nih.gov Inhibition of HIF-1, therefore, leads to reduced GLUT-1 expression. mdpi.comsemanticscholar.org This has been demonstrated in various cell lines, where treatment with HIF-1 inhibitors like YC-1 or the use of HIF-1α siRNA suppressed the hypoxia-induced expression of GLUT-1. researchgate.net The simultaneous inhibition of HIF-1α and GLUT-1 has been shown to increase the radiosensitivity of laryngeal carcinoma cells. oncotarget.com This reduction in glucose uptake limits the energy supply for rapidly proliferating cells.

| Glucose Transporter | Function | Effect of HIF-1 Inhibition | Supporting Evidence |

|---|---|---|---|

| GLUT-1 | Facilitates the transport of glucose across the cell membrane | Downregulation | mdpi.comsemanticscholar.orgresearchgate.net |

| GLUT-3 | High-affinity glucose transporter | Downregulation | mdpi.complos.org |

Beyond increasing glucose uptake, HIF-1 orchestrates a broader metabolic reprogramming by regulating key enzymes involved in glycolysis and mitochondrial respiration. Inhibition of HIF-1 reverses these adaptive changes.

Key metabolic enzymes regulated by HIF-1 include:

Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1) : HIF-1 activates the transcription of PDK1. nhri.org.twfrontiersin.org PDK1, in turn, phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, which is responsible for converting pyruvate to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle. frontiersin.orgjci.org By upregulating PDK1, HIF-1 effectively shunts pyruvate away from mitochondrial oxidation and towards lactate (B86563) production. frontiersin.org Inhibition of HIF-1 leads to decreased PDK1 expression, allowing for increased PDH activity and a shift back towards oxidative phosphorylation. nhri.org.tw

Lactate Dehydrogenase A (LDHA) : HIF-1 also directly activates the expression of LDHA, the enzyme that converts pyruvate to lactate. nhri.org.twjci.org This process is crucial for regenerating NAD+ to sustain a high glycolytic rate. HIF-1 inhibition results in reduced LDHA levels, decreasing lactate production. nhri.org.tw

Pyruvate Kinase M2 (PKM2) : HIF-1 activates the transcription of the PKM gene, favoring the expression of the M2 isoform. nhri.org.twjci.org PKM2, in its less active dimeric form, slows down the final step of glycolysis, causing glycolytic intermediates to accumulate and be diverted into biosynthetic pathways. Furthermore, nuclear PKM2 can act as a co-activator for HIF-1α, creating a positive feedback loop that enhances the expression of other HIF-1 target genes, including those involved in metabolism and angiogenesis. nih.govjci.org Inhibiting HIF-1 disrupts this loop and reduces PKM2 expression. nhri.org.tw

| Metabolic Enzyme | Function | Effect of HIF-1 Inhibition | Supporting Evidence |

|---|---|---|---|

| PDK1 (Pyruvate Dehydrogenase Kinase 1) | Inactivates pyruvate dehydrogenase, blocking pyruvate entry into the TCA cycle | Downregulation | nhri.org.twfrontiersin.org |

| LDHA (Lactate Dehydrogenase A) | Converts pyruvate to lactate, regenerating NAD+ for glycolysis | Downregulation | nhri.org.twjci.org |

| PKM2 (Pyruvate Kinase M2) | Regulates glycolytic flux and promotes anabolic metabolism; acts as a transcriptional co-activator for HIF-1 | Downregulation | nih.govnhri.org.twjci.org |

HIF-1 exerts complex, often context-dependent, effects on cell cycle progression. Under severe hypoxia, HIF-1 can induce cell cycle arrest, a survival mechanism to conserve resources. mdpi.com This is partly achieved through its interplay with key cell cycle regulators.

CDKN1A/p21 : HIF-1α can promote the expression of the cyclin-dependent kinase inhibitor p21 (encoded by the CDKN1A gene), which enforces a G1/S phase cell cycle arrest. aacrjournals.org One proposed mechanism involves HIF-1α displacing the proto-oncogene c-Myc from the CDKN1A promoter, thereby de-repressing its transcription. jci.orgnih.gov Therefore, inhibiting HIF-1 could potentially lead to decreased p21 expression in certain contexts, although the net effect on proliferation is complex.

c-Myc : HIF-1 and c-Myc have an antagonistic relationship. HIF-1α can inhibit c-Myc activity through several mechanisms, helping to slow proliferation under hypoxic stress. mdpi.comfrontiersin.org For example, HIF-1α can compete with c-Myc for binding to its partner protein MAX or the coactivator SP1. mdpi.com

MXI1 : HIF-1 can activate the transcription of the MXI1 gene, which encodes a repressor of c-Myc. jci.org This provides another layer of c-Myc inhibition.

The inhibition of HIF-1 would be expected to reverse these effects, potentially leading to increased c-Myc activity and reduced expression of its repressors, thereby influencing cell cycle progression.

| Cell Cycle Regulator | Function | Effect of HIF-1 Inhibition | Supporting Evidence |

|---|---|---|---|

| CDKN1A/p21 | Cyclin-dependent kinase inhibitor, promotes cell cycle arrest | Modulation (Context-dependent) | jci.orgaacrjournals.orgnih.gov |

| c-Myc | Proto-oncogene, drives cell proliferation | Modulation (potential increase in activity) | mdpi.comfrontiersin.org |

| MXI1 | Repressor of c-Myc activity | Downregulation | jci.org |

HIF-1α induces the expression of a variety of growth factors and their receptors that are involved in cell proliferation, migration, and survival. nih.gov Inhibition of HIF-1, therefore, diminishes the signaling output from these pathways.

Transforming Growth Factor-β (TGF-β) : This pleiotropic cytokine is induced by HIF-1α and can have diverse effects on cell growth and the tumor microenvironment. nih.gov

Insulin-like Growth Factor 2 (IGF2) : HIF-1α is required for the expression of IGF-2, which in turn can stimulate HIF-1α expression, creating an autocrine loop that promotes cell proliferation. nih.govphysiology.org

Endothelin-1 (END-1) : A potent vasoconstrictor and mitogen, END-1 expression is induced by HIF-1α. nih.govphysiology.org

Erythropoietin (EPO) : The canonical HIF-1 target gene, EPO, is a hormone that stimulates red blood cell production but can also have proliferative effects on other cell types. nih.govnih.gov

Macrophage Migration Inhibitory Factor (MIF) : This factor, involved in inflammation and cell migration, is another target induced by HIF-1α. nih.govhogrefe.com

Epidermal Growth Factor Receptor (EGFR) : In addition to ligands, HIF-1α can also induce the expression of growth factor receptors like EGFR, sensitizing cells to growth signals. nih.gov

Inhibition of HIF-1 would lead to the downregulation of these growth factors and receptors, thereby attenuating their downstream signaling and associated cellular responses.

| Growth Factor/Receptor | Function | Effect of HIF-1 Inhibition | Supporting Evidence |

|---|---|---|---|

| TGF-β (Transforming Growth Factor-β) | Regulates cell growth, differentiation, and apoptosis | Downregulation | nih.govresearchgate.net |

| IGF2 (Insulin-like Growth Factor 2) | Promotes cell proliferation | Downregulation | nih.govphysiology.org |

| END-1 (Endothelin-1) | Vasoconstrictor and mitogen | Downregulation | nih.govphysiology.org |

| EPO (Erythropoietin) | Stimulates erythropoiesis and cell proliferation | Downregulation | nih.govnih.gov |

| MIF (Macrophage Migration Inhibitory Factor) | Pro-inflammatory cytokine, promotes cell migration | Downregulation | nih.govhogrefe.com |

| EGFR (Epidermal Growth Factor Receptor) | Receptor for EGF family ligands, mediates cell proliferation | Downregulation | nih.gov |

The invasion and metastasis of cancer cells require the degradation and remodeling of the extracellular matrix (ECM). HIF-1 plays a role in this process by regulating the expression of proteases and their inhibitors.

Matrix Metalloproteinases (MMPs) : HIF-1α can increase the expression of certain MMPs, such as MMP-2 and MMP-9. researchgate.net These enzymes are capable of degrading components of the ECM, such as collagen, facilitating cell migration and invasion. Inhibition of HIF-1α has been shown to lead to the downregulation of MMPs. researchgate.net

Plasminogen Activator Inhibitor-1 (PAI-1) : PAI-1 is the primary inhibitor of urokinase-type plasminogen activator (uPA), a key enzyme in the plasminogen activation system. encyclopedia.pubkarger.com This system is involved in ECM degradation, as plasmin can activate pro-MMPs. karger.com The human PAI-1 promoter contains a binding site for HIF-1α, and its expression is induced by hypoxia. encyclopedia.pub HIF-1α stimulates the activation of PAI-1, which, despite being an inhibitor, has a complex and often pro-tumorigenic role in the tumor microenvironment. researchgate.netresearchgate.net By inhibiting uPA, PAI-1 can indirectly modulate MMP activity. encyclopedia.pubmdpi.com Inhibition of HIF-1 would therefore alter the expression of PAI-1, impacting the delicate balance of ECM remodeling.

| Molecule | Function | Effect of HIF-1 Inhibition | Supporting Evidence |

|---|---|---|---|

| MMPs (e.g., MMP-2, MMP-9) | Degrade extracellular matrix components, facilitating invasion | Downregulation | researchgate.netresearchgate.net |

| PAI-1 (Plasminogen Activator Inhibitor-1) | Inhibits urokinase-type plasminogen activator (uPA), modulating ECM remodeling | Downregulation | researchgate.netresearchgate.netencyclopedia.pub |

Modulation of Cysteine Transporter (SLC7A11) and Glutathione (B108866) Synthesis (GCLM)

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) has been shown to significantly impact the cellular antioxidant machinery, particularly through the regulation of the cysteine transporter SLC7A11 (also known as xCT) and the glutamate-cysteine ligase modifier subunit (GCLM). These two proteins are critical for the synthesis of glutathione (GSH), a major intracellular antioxidant.

HIF-1α, the oxygen-regulated subunit of HIF-1, directly activates the transcription of both the SLC7A11 and GCLM genes. mdpi.comnih.gov This leads to increased uptake of cysteine and enhanced production of GSH, which helps to mitigate oxidative stress. mdpi.comembopress.org Consequently, inhibiting HIF-1α leads to a decrease in the expression of both xCT and GCLM. nih.gov For instance, in breast cancer cells, knockdown of HIF-1α, but not HIF-2α, reduced the basal mRNA levels of xCT and GCLM and prevented their induction in response to chemotherapy. nih.gov Similarly, pharmacological inhibition of HIF-1α with compounds like digoxin also blocked the expression of xCT and GCLM mRNA. nih.gov

This HIF-1-dependent regulation of GSH synthesis is a crucial adaptive response in cancer cells, protecting them from the high levels of reactive oxygen species (ROS) often found in the tumor microenvironment. mdpi.comresearchgate.net By downregulating SLC7A11 and GCLM, HIF-1 inhibitors can disrupt this protective mechanism, potentially rendering cancer cells more susceptible to oxidative damage and therapeutic interventions.

Effects on Autophagy-Related Genes (e.g., Beclin-1, LC3, BNIP3)

HIF-1α is a key regulator of autophagy, a cellular process of self-digestion that can promote cell survival under stress conditions like hypoxia. Inhibition of HIF-1 can therefore significantly modulate the expression of several key autophagy-related genes, including Beclin-1, microtubule-associated protein 1A/1B-light chain 3 (LC3), and BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3).

HIF-1α directly promotes the transcription of BNIP3 and its homolog BNIP3L/NIX. mdpi.comfrontiersin.org BNIP3, in turn, can induce autophagy by disrupting the inhibitory interaction between Beclin-1 and Bcl-2, thereby freeing Beclin-1 to initiate the formation of autophagosomes. mdpi.comdovepress.commdpi.com This process is crucial for mitochondrial autophagy (mitophagy), which helps cells to clear damaged mitochondria and reduce oxygen consumption under hypoxic conditions. dovepress.commdpi.com Studies have shown that inhibiting HIF-1α activity, for example with PX-478 or through siRNA, leads to a downregulation of BNIP3 expression and a subsequent suppression of autophagy. mdpi.com

The processing of LC3 from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. HIF-1α activation promotes this conversion. mdpi.com Conversely, inhibition of the HIF-1α/BNIP3 pathway has been observed to decrease the LC3-II/LC3-I ratio, indicating a reduction in autophagic activity. nih.gov

Beclin-1 is a central player in the initiation of autophagy. The HIF-1α/BNIP3 signaling axis ultimately leads to the activation of Beclin-1. mdpi.comnih.gov Therefore, inhibitors of HIF-1α can indirectly suppress Beclin-1-mediated autophagy. nih.gov However, the relationship can be complex, as some studies suggest that prolonged hypoxia and HIF-1α activity might, in some contexts, inhibit autophagy through mechanisms involving microRNAs that target autophagy genes like BECN1 (the gene encoding Beclin-1). mdpi.com

Regulation of Drug Efflux Transporters (e.g., MDR1/P-gp, MRP1, BCRP)

A significant mechanism by which HIF-1 contributes to cancer therapy resistance is through the upregulation of drug efflux transporters. mdpi.com Inhibition of HIF-1 can reverse this effect by downregulating the expression of key ATP-binding cassette (ABC) transporters.

The most prominent of these transporters is the Multidrug Resistance 1 (MDR1) protein, also known as P-glycoprotein (P-gp), encoded by the ABCB1 gene. HIF-1 directly binds to a hypoxia-response element (HRE) in the MDR1 promoter, increasing its transcription. plos.orguq.edu.au This leads to higher levels of P-gp on the cell surface, which actively pumps a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. mdpi.complos.org Inhibition of HIF-1α, either genetically or pharmacologically, has been shown to significantly decrease MDR1/P-gp expression and reverse multidrug resistance in cancer cells. plos.org

Other key drug transporters regulated by HIF-1 include Multidrug Resistance-Associated Protein 1 (MRP1), encoded by ABCC1, and Breast Cancer Resistance Protein (BCRP), encoded by ABCG2. mdpi.comuq.edu.au Similar to MDR1, the promoters of these genes contain HREs, making them direct targets for HIF-1α transcriptional activation. uq.edu.au Inhibition of HIF-1 has been shown to reverse the hypoxia-induced expression of MRP1 and BCRP. mdpi.com This downregulation of multiple drug efflux pumps by HIF-1 inhibitors represents a critical mechanism for overcoming chemoresistance in hypoxic tumors. mdpi.comresearchgate.net

Interplay with Inhibitor of DNA Binding 1 (ID1) Expression

The relationship between HIF-1 and the Inhibitor of DNA Binding 1 (ID1), an oncogenic protein, is a complex interplay that influences tumor cell adaptation and survival. Research indicates a negative regulatory loop between HIF-1α and ID1.

Under hypoxic conditions, HIF-1α is stabilized. Interestingly, this leads to an acceleration of ID1 protein degradation through a HIF-1α-dependent mechanism. nih.gov Conversely, when HIF-1α is inhibited, either through shRNA or pharmacological inhibitors, ID1 protein levels become upregulated. nih.govnih.gov This rescued ID1 can then compensate for the loss of HIF-1α function, supporting tumor growth in a HIF-1-independent manner. nih.govnih.gov

Mechanistically, ID1 appears to interfere with HIF-1-mediated gene transcription. nih.gov This reciprocal negative regulation suggests that tumor cells can switch between HIF-1-dependent and ID1-dependent pathways to adapt to varying oxygen levels and therapeutic pressures. nih.gov For example, inhibition of HIF-1α can switch the metabolic dependency of cancer cells from glucose (driven by HIF-1) to glutamine, a process promoted by the upregulated ID1. nih.govnih.gov This interplay highlights a potential mechanism of adaptive resistance to HIF-1 inhibitors, where cancer cells upregulate ID1 to survive. nih.gov Other studies, however, have suggested that ID1 can enhance HIF-1α stability and activity, indicating the context-dependency of this interaction. caymanchem.comresearchgate.netaacrjournals.org

Modulation of Survivin Expression

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key regulator of cell division and apoptosis and is highly expressed in most human tumors. Its expression is significantly influenced by HIF-1α, and therefore, HIF-1 inhibitors can modulate its levels.

HIF-1α has been shown to directly bind to the promoter of the survivin gene (BIRC5) and positively regulate its transcription. researchgate.netnih.gov This leads to increased survivin protein levels, which promotes cancer cell survival, particularly under hypoxic conditions. researchgate.net A strong positive correlation between the expression of HIF-1α and survivin has been observed in various cancers, including non-small cell lung cancer (NSCLC) and cervical cancer. nih.govnih.gov

Consequently, inhibition of HIF-1α leads to a decrease in survivin expression. Studies using RNA interference to silence HIF-1α have demonstrated a significant reduction in survivin levels in pancreatic and breast cancer cells. nih.gov This downregulation of survivin by HIF-1 inhibitors can sensitize cancer cells to apoptosis and inhibit tumor progression, making it an important aspect of their anti-cancer effects. nih.govplos.org

Effects on Programmed Cell Death Ligand 1 (PD-L1)